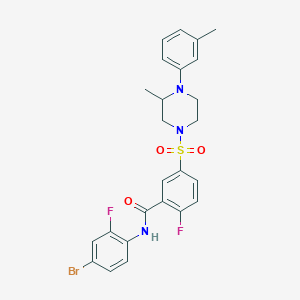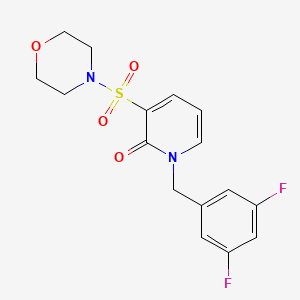
1-(3,5-difluorobenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-difluorobenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one, also known as DMSO-PY, is a novel small molecule that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
Analysis and Detection Techniques
Derivatization and Detection of Aliphatic Amines
A study by Sacher, Lenz, and Brauch (1997) developed methods for determining aliphatic amines, including morpholine, in waste water and surface water. These methods are based on derivatization with benzenesulfonyl chloride, followed by gas chromatography-mass spectrometry (GC-MS), highlighting a technique that could potentially apply to the detection and analysis of compounds related to 1-(3,5-difluorobenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one in environmental samples Sacher, Lenz, & Brauch, 1997.
Chemical Synthesis and Reactivity
Synthesis of Pyrimidine Derivatives
Gorle et al. (2016) reported the synthesis of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives. These compounds, derived through intermediate steps involving morpholine, demonstrated significant larvicidal activity, suggesting potential for developing bioactive molecules based on the structure of this compound Gorle et al., 2016.
Formation of Carbene Adducts
Guzyr et al. (2013) explored the reaction of the tetramethyl ester of (hydroxy)(phenyl)methylenebis(phosphonic acid) with morpholinosulfur trifluoride (MOST), resulting in adducts of (morpholino)(phenyl)carbene with phosphorus pentafluoride. This study demonstrates the chemical versatility and reactivity of morpholine-containing compounds, which could extend to the synthesis and functionalization of this compound derivatives Guzyr et al., 2013.
Biological Activity and Applications
Larvicidal Activity of Pyrimidine Derivatives
The synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives were investigated by Gorle et al. (2016). Their research into 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives revealed significant larvicidal activity against third instar larvae, indicating the potential for developing pest control agents from morpholine-based compounds Gorle et al., 2016.
Propiedades
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-3-morpholin-4-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O4S/c17-13-8-12(9-14(18)10-13)11-19-3-1-2-15(16(19)21)25(22,23)20-4-6-24-7-5-20/h1-3,8-10H,4-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCXOYLDGJPDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CN(C2=O)CC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2475923.png)
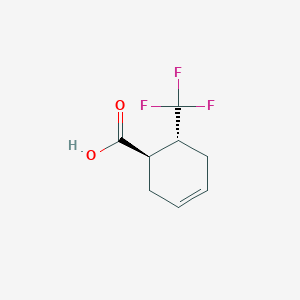
![5-(1,2-dithiolan-3-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pentanamide](/img/structure/B2475927.png)
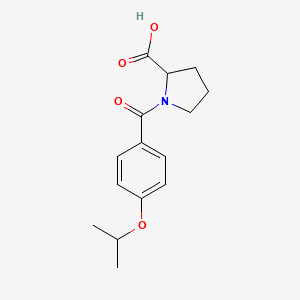
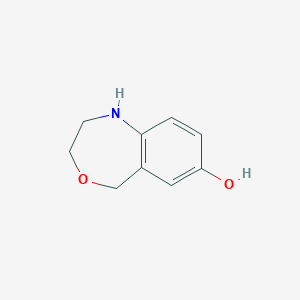
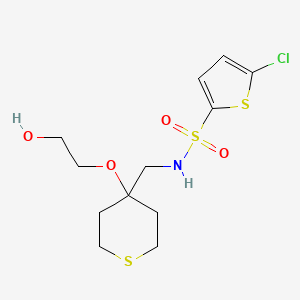
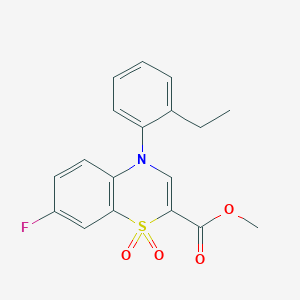
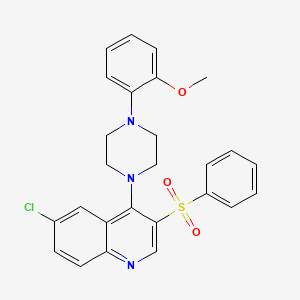
![Isobutyl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2475933.png)
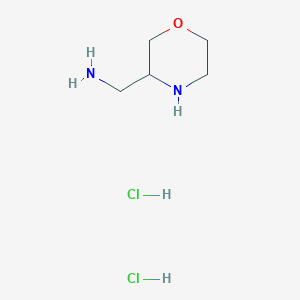

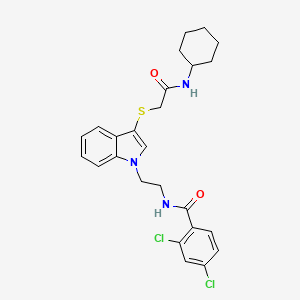
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2475942.png)
